molecular formula C20H23BrN2O2 B3459419 3-bromo-4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide

3-bromo-4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide

Cat. No. B3459419
M. Wt: 403.3 g/mol
InChI Key: FLHGYJSAOXUZGU-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 1707550


Synthesis Analysis

The synthesis of this compound involves the introduction of a bromine atom at the benzylic position. One common method for achieving this is through the use of N-bromosuccinimide (NBS) . NBS initiates a free radical bromination reaction, leading to the formation of the desired product. The succinimidyl radical (S·) abstracts a hydrogen atom from the benzylic position, resulting in the formation of the brominated compound .


Molecular Structure Analysis

The molecular structure of 3-bromo-4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide consists of a benzene ring with various substituents. The bromine atom is attached to the benzylic carbon, and the ethoxy group is present at another position. The piperidine moiety contributes to the overall structure, providing potential interactions with biological targets .

properties

IUPAC Name

3-bromo-4-ethoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-2-25-19-11-6-15(14-18(19)21)20(24)22-16-7-9-17(10-8-16)23-12-4-3-5-13-23/h6-11,14H,2-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHGYJSAOXUZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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